molecular formula C8H18N2 B1591426 1-Isopropyl-2-methylpiperazine CAS No. 26864-96-0

1-Isopropyl-2-methylpiperazine

Cat. No. B1591426
CAS RN: 26864-96-0
M. Wt: 142.24 g/mol
InChI Key: GGROKFCODOVWLX-UHFFFAOYSA-N
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Description

1-Isopropyl-2-methylpiperazine is a chemical compound with the molecular formula C8H18N2 . It has a molecular weight of 142.24 g/mol.


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Isopropyl-2-methylpiperazine, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Isopropyl-2-methylpiperazine is represented by the formula C8H18N2 . More detailed structural information may be available in specific databases or research articles.


Physical And Chemical Properties Analysis

1-Isopropyl-2-methylpiperazine is a solid compound . Its SMILES string representation is CC1N(CCNC1)C©C . More specific physical and chemical properties may be found in dedicated chemical databases or literature .

Scientific Research Applications

1-Isopropyl-2-methylpiperazine is a chemical compound with the molecular formula C8H18N2 . Piperazines, the class of compounds to which it belongs, are often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the

Piperazines are often found in drugs or bioactive molecules . They are prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Moreover, they are the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Piperazines are often found in drugs or bioactive molecules . They are prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Moreover, they are the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Safety And Hazards

Safety data sheets suggest that dust formation should be avoided and that one should avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be used. It’s also recommended to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-methyl-1-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)10-5-4-9-6-8(10)3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGROKFCODOVWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590468
Record name 2-Methyl-1-(propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-2-methylpiperazine

CAS RN

26864-96-0
Record name 2-Methyl-1-(propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26864-96-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NG Lamson, G Cusimano, K Suri, A Zhang… - Molecular …, 2016 - ACS Publications
… , 1-methylpiperazine, (S)-(+)-2-methylpiperazine, trans-2,5-dimethylpiperazine, 2,6-dimethylpiperazine, 1-isopropylpiperazine, 1,4-diethylpiperazine, 1-isopropyl-2-methylpiperazine, 2,5…
Number of citations: 29 pubs.acs.org
NG Lamson - 2019 - search.proquest.com
Oral delivery of macromolecular drugs, especially bioactive proteins, is one of the greatest unmet needs in modern biomedicine. Although engineering solutions have been developed …
Number of citations: 3 search.proquest.com

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